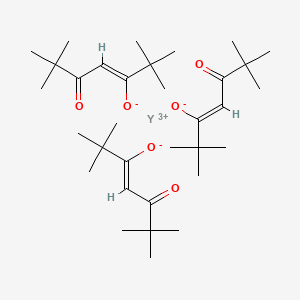

Yttrium(III)-DPM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Yttrium(III)-DPM, also known as Yttrium(III) dipivaloylmethanate, is a coordination compound where yttrium is bonded to dipivaloylmethane ligands. Yttrium is a rare-earth element with the symbol Y and atomic number 39. It is known for its applications in various fields, including electronics, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Yttrium(III)-DPM can be synthesized through various methods, including:

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.

Chemical Vapor Deposition (CVD): This method involves the reaction of yttrium chloride with dipivaloylmethane in a vapor phase.

Solid-State Reactions: Yttrium oxide is reacted with dipivaloylmethane at high temperatures to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical vapor deposition or sol-gel methods due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

Yttrium(III)-DPM undergoes oxidation under specific conditions to form yttrium oxide (Y₂O₃), a process relevant to materials synthesis and catalysis.

-

Mechanistic Insight : Oxidation involves cleavage of the dipivaloylmethane ligands, followed by yttrium coordination to oxygen. The reaction is exothermic and proceeds efficiently in air .

Reduction Reactions

Reductive pathways enable access to lower oxidation states of yttrium, though such reactions are less common due to Y(III)’s stability.

-

Challenges : Yttrium hydrides are highly reactive and prone to hydrolysis, limiting their practical applications .

Ligand Substitution Reactions

This compound participates in ligand exchange reactions, forming new coordination complexes with enhanced functionality.

Substitution with Oxygen-Donor Ligands

Substitution with Nitrogen-Donor Ligands

Comparative Reactivity with Analogous Complexes

This compound exhibits distinct reactivity compared to other yttrium complexes:

Spectroscopic and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

Yttrium(III)-DPM serves as a precursor for the synthesis of yttrium-containing materials and catalysts. It is utilized in various chemical reactions due to its ability to form stable complexes with different ligands. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing new coordination compounds.

Key Reactions:

- Oxidation: this compound can be oxidized to form yttrium oxide (Y₂O₃).

- Reduction: It can be reduced to yield lower oxidation state yttrium compounds.

- Substitution: Ligands can be substituted with other ligands under suitable conditions.

Biology and Medicine

In the medical field, this compound is explored for its potential use in imaging agents and radiotherapy. Its isotopes, particularly Yttrium-90, are significant in cancer treatment applications.

Case Study: RadioGel™

Yttrium-90 polymer composites (RadioGel™) have been developed for treating solid tumors through direct interstitial injection. This method allows for localized delivery of radiation while minimizing exposure to surrounding healthy tissues. Studies have shown that the 90Y particles remain confined within the tumor, enhancing therapeutic efficacy and reducing systemic side effects .

Materials Science

This compound is applied in producing high-performance materials such as superconductors and phosphors used in display technologies. Its unique properties allow for the development of advanced materials with enhanced performance characteristics.

Synthesis Methods:

- Sol-Gel Method: Hydrolysis and polycondensation of metal alkoxides in the presence of dipivaloylmethane.

- Chemical Vapor Deposition (CVD): Reaction of yttrium chloride with dipivaloylmethane in vapor phase.

- Solid-State Reactions: High-temperature reactions between yttrium oxide and dipivaloylmethane.

Wirkmechanismus

The mechanism by which Yttrium(III)-DPM exerts its effects involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy or enhancing contrast in imaging.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Yttrium(III) chloride (YCl₃)

- Yttrium(III) nitrate (Y(NO₃)₃)

- Yttrium(III) oxide (Y₂O₃)

Uniqueness

Yttrium(III)-DPM is unique due to its specific coordination with dipivaloylmethane ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stable and specific yttrium complexes, such as in advanced materials and medical imaging.

Eigenschaften

IUPAC Name |

(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRRPCEDUWEHL-LWTKGLMZSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57O6Y |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.